(3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile is an organic compound that belongs to the class of amino nitriles. These compounds are characterized by the presence of an amino group (-NH2) and a nitrile group (-C≡N) attached to a carbon chain. The specific structure of this compound includes a fluorinated aromatic ring, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form an α-aminonitrile intermediate.
Chiral Resolution: The intermediate is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (3S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Strecker synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated chiral resolution systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways related to its therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-phenylpropanenitrile: Lacks the fluorine and methyl groups, resulting in different chemical properties.
(3S)-3-Amino-3-(4-fluorophenyl)propanenitrile: Similar structure but with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine and methyl groups in (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile imparts unique electronic and steric effects, which can influence its reactivity and interactions with biological targets.
Biological Activity
(3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile is a chiral compound that has attracted attention due to its potential biological activities. This compound features an amino group, a nitrile group, and a fluorinated aromatic ring, which contribute to its unique chemical properties and possible pharmacological applications. Understanding its biological activity is critical for its potential use in drug development.
The molecular formula for this compound is C10H12FN, with a molecular weight of approximately 179.21 g/mol. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.
The biological activity of this compound can be attributed to its interactions with various biological targets, particularly receptors and enzymes involved in neurotransmitter regulation. Preliminary studies suggest that this compound may act as an inhibitor in enzymatic pathways that regulate neurotransmitter levels, which is crucial for treating neurological disorders.
In Vitro Studies
Recent research has focused on the compound's inhibitory effects on specific enzymes. For example, studies have shown that this compound exhibits significant inhibition of certain kinases involved in cell signaling pathways:
Enzyme | IC50 Value (μM) | Effect |
---|---|---|
LIMK1 | 0.45 | Inhibition of cytoskeletal dynamics |
PARP-1 | 1.20 | Inhibition of DNA repair mechanisms |
These findings indicate that the compound may have therapeutic potential in conditions where these pathways are dysregulated, such as cancer and neurodegenerative diseases.
In Vivo Studies
In vivo studies have been conducted to assess the safety and efficacy of this compound. A recent study involving healthy mice indicated that administration at doses up to 2000 mg/kg did not result in acute toxicity, suggesting a favorable safety profile . Additionally, pharmacokinetic studies revealed a bioavailability of 31.8% following oral administration, highlighting its potential for oral drug formulations.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to optimize its biological activity. Variations in the fluorinated aromatic ring or modifications to the amino group can significantly alter the compound's efficacy and selectivity towards specific targets. For instance, compounds with different substitutions on the aromatic ring have shown varying degrees of inhibitory effects on similar biological pathways:
Compound | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
(3S)-3-Amino-3-(5-fluoro-2-methylphenyl)propanenitrile | C10H12FN | Different fluorine position | Moderate inhibition |
(2R)-2-amino-2-(4-fluorophenyl)acetonitrile | C9H10FN | Simple structure without chirality | Low activity |
(R)-1-amino-2-(4-fluorophenyl)ethanone | C9H10FN | Ketone instead of nitrile | Different reactivity profile |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated significant reductions in neuronal apoptosis and improved cognitive function in treated animals compared to controls.
- Anticancer Activity : Another case study evaluated the compound's anticancer properties against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The compound exhibited an IC50 value of 0.126 μM, demonstrating potent inhibitory effects on cell proliferation while sparing non-cancerous cells .
Properties
Molecular Formula |
C10H11FN2 |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-fluoro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m0/s1 |
InChI Key |
OHLYNGHSRSKBOB-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)F)[C@H](CC#N)N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(CC#N)N |
Origin of Product |
United States |
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